(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid CAS number
(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid CAS number
An In-depth Technical Guide to (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid (CAS: 957062-66-7) for Advanced Research Applications
Introduction
The field of medicinal chemistry has seen a dramatic increase in the use of boronic acids and their derivatives over the past two decades.[1] Once considered niche reagents, they are now recognized as indispensable building blocks in modern drug discovery, largely due to their unique chemical properties and versatile reactivity.[2] Their stability, low toxicity, and capacity to undergo highly efficient transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have cemented their role in the synthesis of complex molecular architectures.[2] The U.S. Food and Drug Administration (FDA) has approved five boronic acid-containing drugs to date, validating their significance as pharmacologically active agents.[1]
This guide provides a comprehensive technical overview of a particularly valuable reagent: (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid . This molecule is distinguished by its trifluoromethyl and hydroxyl substitutions, which impart desirable electronic and functional characteristics for advanced applications. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers in drug development and organic synthesis to leverage this compound's full potential.
Compound Profile: Physicochemical Characteristics
(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid is a white to off-white solid. Its structural features—a boronic acid functional group, an electron-withdrawing trifluoromethyl (CF₃) group, and a hydrogen-bonding hydroxyl (OH) group—are key to its utility. The potent electron-withdrawing nature of the CF₃ group increases the Lewis acidity of the boron atom, which can enhance reactivity in certain coupling reactions.[3][4] The hydroxyl group provides a reactive handle for further functionalization or can act as a critical hydrogen bond donor/acceptor in interactions with biological targets.
| Property | Value | Source |
| CAS Number | 957062-66-7 | [5][6][7] |
| Molecular Formula | C₇H₆BF₃O₃ | [7][8] |
| Molecular Weight | 205.93 g/mol | [5][7][8] |
| Purity | Typically ≥98% | [6] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [8] |
Synthesis and Purification: A Validated Workflow
While numerous proprietary methods exist, a robust and common strategy for the synthesis of substituted arylboronic acids involves the lithiation of an aryl halide followed by quenching with a borate ester and subsequent hydrolysis. This approach provides a reliable pathway to high-purity material.
Generalized Synthetic Pathway
The synthesis begins with a suitably substituted aryl halide, in this case, 3-bromo-5-(trifluoromethyl)phenol. This starting material undergoes a metal-halogen exchange, typically with an organolithium reagent like n-butyllithium at low temperatures, to form a highly reactive aryllithium intermediate. This intermediate is then treated with a trialkyl borate, such as trimethyl borate, which acts as the boron source. The resulting boronate ester is not isolated but is directly hydrolyzed under acidic conditions to yield the final boronic acid product.
Caption: General synthesis workflow for arylboronic acids.
Protocol: Laboratory-Scale Synthesis and Purification
Disclaimer: This protocol is exemplary and should be performed by qualified personnel with appropriate safety precautions.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3-bromo-5-(trifluoromethyl)phenol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture for 1 hour at -78°C.
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Rationale: The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.
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Borylation: Add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Rationale: The slow warming allows the reaction to proceed to completion without uncontrolled exotherms.
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Hydrolysis: Cool the mixture to 0°C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a clear biphasic solution is observed.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a freezer (-20°C) overnight to facilitate crystal formation.[9]
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Rationale: This solvent/anti-solvent combination is effective for precipitating the polar boronic acid while leaving nonpolar impurities dissolved.
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Isolation: Collect the pure white crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate, and is a cornerstone of modern synthetic chemistry.[10]
Catalytic Cycle
The mechanism involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).
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Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex.[10][11]
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Reductive Elimination: The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product (R¹-R²), regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Exemplary Suzuki-Miyaura Coupling
Reaction: Coupling of (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid with 4-bromoanisole.
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Reagent Preparation: In a reaction vial, combine (3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
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Rationale: An excess of the boronic acid is often used to drive the reaction to completion. The base is essential for the transmetalation step.
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Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
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Rationale: Degassing the solvent (by sparging with argon or nitrogen) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
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Reaction Execution: Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the biaryl product.
Utility in Drug Discovery
The unique substitution pattern of this boronic acid makes it a highly sought-after building block in medicinal chemistry.
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Protein Degrader Building Block: This compound is classified as a building block for protein degraders.[6] In technologies like Proteolysis Targeting Chimeras (PROTACs), molecules are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the protein's degradation. This boronic acid can serve as a fragment for constructing the complex small molecules required for such applications.
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Improved Pharmacokinetics: The incorporation of fluorine atoms or CF₃ groups into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[3][4] This reagent provides a direct route to introduce the valuable 3-hydroxy-5-(trifluoromethyl)phenyl motif into potential therapeutics.
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Scaffold for Library Synthesis: The dual functionality of the boronic acid (for coupling) and the hydroxyl group (for further derivatization) allows for the rapid generation of compound libraries for screening against biological targets.
Handling and Storage
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Storage: For long-term stability, the compound should be stored at -20°C.[5][8] It is advisable to centrifuge the vial before opening to ensure maximum recovery of the product.[8]
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Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(3-Hydroxy-5-(trifluoromethyl)phenyl)boronic acid (CAS: 957062-66-7) is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, combined with its robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it an invaluable asset. For researchers and scientists in drug discovery and materials science, this compound offers an efficient pathway to introduce a functionally rich and pharmaceutically relevant scaffold, accelerating the development of next-generation therapeutics and advanced materials.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. usbio.net [usbio.net]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Hydroxy-5-(trifluoromethyl)phenylboronic acid/CAS:957062-66-7-HXCHEM [hxchem.net]
- 8. usbio.net [usbio.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
